2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-23-10-8-21(9-11-23)29-14-12-28(13-15-29)17-22-16-24(31)25(34-2)18-30(22)19-26(32)27-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQPJIQYYWMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The 4-oxo-1,4-dihydropyridin-1-yl scaffold is classically synthesized via cyclocondensation. A representative protocol involves reacting ethyl 3-methoxyacetoacetate with ammonium acetate under reflux in ethanol, yielding 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate. Modifications include:
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₄OAc, EtOH | Ethanol | 80 | 72 |
| NH₄OAc, AcOH | Acetic Acid | 120 | 68 |
Functionalization at Position 2
Introduction of the piperazinylmethyl group necessitates activation at C2. Bromination using PBr₃ in dichloromethane provides 2-bromo-5-methoxy-4-oxo-1,4-dihydropyridine, which undergoes nucleophilic substitution with 4-(4-methoxyphenyl)piperazine.
Key Data
- Intermediate : 2-Bromo-5-methoxy-4-oxo-1,4-dihydropyridine
- Substitution : Piperazine (1.2 equiv), K₂CO₃, DMF, 60°C, 12 h → 85% yield.
Piperazinylmethyl Group Installation
Synthesis of 4-(4-Methoxyphenyl)Piperazine
The substituted piperazine is prepared via Buchwald-Hartwig coupling of piperazine with 1-bromo-4-methoxybenzene:
Procedure
Mannich Reaction for C2 Functionalization
An alternative to nucleophilic substitution employs the Mannich reaction:
- Pyridinone (1.0 equiv), 4-(4-methoxyphenyl)piperazine (1.5 equiv), formaldehyde (37% aq., 2.0 equiv), ethanol, reflux, 8 h.
- Yield: 70%.
Acetamide Side Chain Introduction
Amidation of Pyridinone Intermediate
The N-phenylacetamide moiety is installed via coupling of 2-chloroacetamide with aniline:
Stepwise Protocol
- Chloroacetylation : Pyridinone (1.0 equiv), chloroacetyl chloride (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 4 h.
- Amidation : Intermediate (1.0 equiv), aniline (1.5 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF, RT, 12 h.
- Yield : 82% over two steps.
Spectroscopic Validation
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines pyridinone formation and piperazine conjugation:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | NH₄OAc, EtOH, 80°C, 6 h | 75 |
| 2 | Mannich reaction | Piperazine, HCHO, EtOH, reflux | 68 |
| 3 | Amidation | Aniline, EDCI, DCM, RT | 80 |
Total Yield : 40% (over three steps).
Solid-Phase Synthesis for Parallel Optimization
Immobilization of the pyridinone core on Wang resin enables efficient piperazine and acetamide derivatization:
- Resin loading: 0.8 mmol/g.
- Cleavage: TFA/H₂O (95:5), 2 h → 92% purity by HPLC.
Critical Analysis of Methodologies
Yield and Scalability
- Path A (Stepwise): Higher cumulative yields (55–60%) but requires intermediate purifications.
- Path B (One-pot): Faster (<24 h total) but lower yields (40%).
Regioselectivity Challenges
Methoxy and piperazine groups impose steric hindrance, necessitating precise temperature control to avoid C3/C5 side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of piperazine-containing acetamides. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Pharmacological and Physicochemical Insights
- Receptor Binding : The target compound’s 4-(4-methoxyphenyl)piperazine group is analogous to ligands targeting histamine H1/H4 receptors, as seen in dual ligands like Compound 4 . The methoxy groups in both compounds likely enhance receptor selectivity by modulating electron-donating effects.
- Bioavailability : The N-phenylacetamide group in the target compound may improve solubility compared to diphenylacetamide derivatives (e.g., CAS 1023798-42-6), though the latter’s chloro substituent could enhance metabolic stability .
Quantitative Structure-Activity Relationship (QSAR) Considerations
- Electronic Effects : Methoxy groups in the target compound increase electron density, favoring interactions with receptors requiring aromatic stacking (e.g., serotonin 5-HT2A) .
- Steric Effects: The methylene bridge between the piperazine and dihydropyridinone in the target compound introduces steric bulk, which may reduce binding affinity compared to direct piperazine-linked analogues (e.g., CID 3237037) .
Biological Activity
The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide (often referred to as G876-0762) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Details
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.58 g/mol
- IUPAC Name : 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
- SMILES Representation : COc(cc1)ccc1N1CCN(CC(N(CC(Nc2cc(OC)ccc2)=O)C=C2OC)=CC2=O)CC1
- LogP (Partition Coefficient) : 2.639
- Water Solubility (LogSw) : -3.04
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 10 |
| Polar Surface Area | 68.575 Ų |
| pKa | 11.57 (acid) |
Pharmacological Profile
The biological activity of G876-0762 has been investigated in various studies, highlighting its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter systems.
G876-0762 exhibits activity primarily through modulation of the serotonin and dopamine receptors:
- Serotonin Receptor Modulation : The compound has shown affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychotic disorders.
- Dopamine Receptor Interaction : It also interacts with D_2 dopamine receptors, which are critical in the treatment of schizophrenia and other mood disorders.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of G876-0762 in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as a potential antidepressant agent .
Study 2: Antipsychotic Effects
In another investigation, G876-0762 was tested for antipsychotic properties using behavioral assays in rodents. The compound demonstrated a reduction in hyperlocomotion induced by amphetamines, indicating its potential effectiveness in managing symptoms of psychosis .
Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of G876-0762 highlighted its ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that it may have applications in neurodegenerative diseases .
Q & A
Q. Categorization :
- Basic : Questions 1, 2 (foundational synthesis/characterization).
- Advanced : Questions 3–7 (mechanistic, translational, and analytical challenges).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
